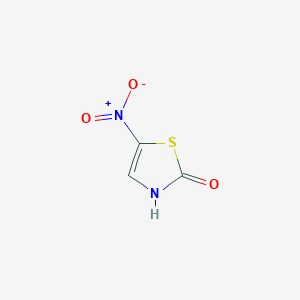![molecular formula C22H16N6O9S2 B1655060 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-(phenylazo)- CAS No. 3121-74-2](/img/structure/B1655060.png)
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-(phenylazo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amido Black 10B (acid form) is a bis(azo) compound that is naphthalene-2,7-disulfonic acid in which the hydrogens at positions 3, 4, 5, and 6 are replaced by (p-nitrophenyl)azo, amino, hydroxy, and phenylazo groups, respectively. A biological stain, it can be used interchangeably with its disodium salt, Amido Black 10B. It has a role as a histological dye. It is a bis(azo) compound, a C-nitro compound, a member of naphthols and an aminonaphthalenesulfonic acid. It is a conjugate acid of a 4-amino-5-hydroxy-3-[(p-nitrophenyl)azo]-6-(phenylazo)-naphthalene-2,7-disulfonate.
A dye used to stain proteins in electrophoretic techniques. It is used interchangeably with its acid form.
Scientific Research Applications
Synthesis and Characterization in Metal Complexes
- Application in Synthesizing Azo-Linked Schiff Base Ligands and Metal Complexes : This compound has been used in the synthesis of new azo-linked Schiff base ligands and their metal complexes, including cobalt(II), copper(II), and nickel(II). These complexes were characterized by various spectroscopic methods, revealing that they comprised six-membered rings due to intramolecular hydrogen bonding. The results suggested the potential for mononuclear Schiff base ligands with an ONO donor set (Tunçel & Serin, 2006).
Histological Studies
- Histological Studies and Dyeing Properties : The compound has been explored for its histological activity. Novel azo ligands synthesized using this compound have shown promising histological studies results, indicating favorable dyeing properties with certain tissues. This suggests its potential applications in histology and tissue staining (Tunçel et al., 2008).
Analytical Applications
- In Quantification of Polyphenols : The compound has been critically studied for its use in quantifying polyphenols content in aqueous extracts of plants. The reaction mechanism involved with this compound suggests potential applications in analytical chemistry, particularly in determining polyphenols concentration in plant extracts (da Silva et al., 2013).
Pharmaceutical Research
- Potential Anti-AIDS Agents : Derivatives of this compound have been synthesized and evaluated for inhibitory effects on HIV. They demonstrated promising results in inhibiting virus-induced cytopathogenicity, HIV-1 giant cell formation, and HIV-1 reverse transcriptase activity. This highlights its potential as a lead compound in anti-HIV research (Mohan et al., 1991).
Properties
CAS No. |
3121-74-2 |
|---|---|
Molecular Formula |
C22H16N6O9S2 |
Molecular Weight |
572.5 |
IUPAC Name |
4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C22H16N6O9S2/c23-19-18-12(11-17(39(35,36)37)21(22(18)29)27-24-13-4-2-1-3-5-13)10-16(38(32,33)34)20(19)26-25-14-6-8-15(9-7-14)28(30)31/h1-11,29H,23H2,(H,32,33,34)(H,35,36,37) |
InChI Key |
HKJKONMZMPUGHJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)[N+](=O)[O-])N)O |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)[N+](=O)[O-])N)O |
| 3121-74-2 | |
Related CAS |
1064-48-8 (Parent) |
Synonyms |
Amido Black Amido Black, Dilithium salt Amido Black, Sodium salt Black, Amido C.I. 20470 C.I. Acid Black 1 C.I.-20470 C.I.20470 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1E)-1-[(4-bromophenyl)methylene]indene](/img/structure/B1654985.png)








